4,6-Dichloropyrimidine-5-carbonitrile is a heterocyclic organic compound characterized by its pyrimidine ring structure with two chlorine substituents and a cyano group. Its chemical formula is and it has a molecular weight of 173.99 g/mol. This compound is significant in various chemical syntheses and applications, particularly in pharmaceuticals and material sciences.
4,6-Dichloropyrimidine-5-carbonitrile can be synthesized through several methods, primarily involving the chlorination of pyrimidine derivatives or the reaction of specific precursors with chlorinating agents. The compound is commercially available from various suppliers, indicating its relevance in industrial applications.
This compound falls under the category of halogenated pyrimidines, which are important in medicinal chemistry due to their biological activity and utility as building blocks in drug development.
The synthesis of 4,6-dichloropyrimidine-5-carbonitrile can be achieved through several methods:
The synthesis often requires specific conditions such as controlled temperatures (ranging from room temperature to elevated temperatures) and the use of solvents like dichloromethane or acetonitrile for optimal results.
The molecular structure of 4,6-dichloropyrimidine-5-carbonitrile features a pyrimidine ring with two chlorine atoms at the 4 and 6 positions and a cyano group at the 5 position.
The compound's structure can be visualized using molecular modeling software to understand its spatial arrangement and potential reactivity.
4,6-Dichloropyrimidine-5-carbonitrile participates in various chemical reactions, including:
Reactions involving this compound often require specific conditions such as temperature control, choice of solvents, and catalysts to enhance yield and selectivity.
The mechanism by which 4,6-dichloropyrimidine-5-carbonitrile exerts its effects typically involves its role as an intermediate in synthetic pathways leading to biologically active molecules. Its chlorine substituents can influence electronic properties, enhancing reactivity towards nucleophiles.
Research indicates that derivatives of this compound exhibit various biological activities, making them valuable in drug design and development .
Relevant analyses often include spectroscopy (e.g., Nuclear Magnetic Resonance Spectroscopy) to confirm structural integrity and purity.
4,6-Dichloropyrimidine-5-carbonitrile is utilized in various fields:
4,6-Dichloropyrimidine-5-carbonitrile (C₅HCl₂N₃) is a versatile heterocyclic building block characterized by two halogen substituents at the C4 and C6 positions and an electron-withdrawing cyano group at C5. This electronic activation renders it highly reactive toward nucleophilic displacement and metal-catalyzed transformations, enabling diverse derivatization strategies for drug discovery and materials science [5] [8].
The electron-deficient pyrimidine core undergoes facile SNAr reactions, where the C4 and C6 chlorides are sequentially displaced by nucleophiles. The C4 position is inherently more electrophilic due to the para-relationship to the strongly electron-withdrawing cyano group (–C≡N), facilitating preferential initial substitution at this site. This stepwise displacement enables orthogonal functionalization [6].
The mechanism involves addition-elimination via a stabilized Meisenheimer complex. Electron-withdrawing groups (EWGs), particularly the C5-cyano group, stabilize the anionic σ-adduct intermediate by delocalizing negative charge onto the electronegative nitrogen atoms, significantly lowering the activation barrier. Consequently, amines, alkoxides, thiols, and fluoride ions readily participate in SNAr reactions under mild conditions [6].
Nucleophile | Conditions | Primary Product | Regioselectivity | Reference Key Findings |
---|---|---|---|---|
Primary Amine (R-NH₂) | DIPEA, DCM/MeOH, RT, 1-4h | 4-(Alkylamino)-6-chloropyrimidine-5-carbonitrile | C4 > C6 | Mild conditions; Excellent C4 selectivity (>95%) [1] [4] |
Sodium Methoxide (NaOMe) | MeOH, 0°C → RT, 2h | 4-Chloro-6-methoxypyrimidine-5-carbonitrile | C6 > C4 | Lower temp avoids disubstitution; C6 selectivity ~85% [4] [6] |
Thiophenol (PhSH) | K₂CO₃, DMF, RT, 1h | 4-Chloro-6-(phenylthio)pyrimidine-5-carbonitrile | C6 > C4 | K₂CO₃ sufficient base; C6 favored due to larger S atom [6] |
Ammonia (NH₃) | Sealed tube, EtOH, 100°C, 12h | 4,6-Diaminopyrimidine-5-carbonitrile | Disubstitution | High temp/pressure required for second substitution [4] |
Scalable processes (>kilogram scale) emphasize safety and intermediate stability. Robust protocols often employ dichloromethane/methanol mixtures or DMF with mild bases (K₂CO₃, DIPEA) at ambient temperatures for mono-substitutions, while disubstitution may require elevated temperatures or pressures [1] [4].
MCRs efficiently generate complex pyrimidine derivatives from 4,6-dichloropyrimidine-5-carbonitrile by integrating it with other building blocks in a single pot. Common MCRs leverage the electrophilicity of the C4/C6 chlorides and/or the reactivity of the cyano group [3] [7] [9].
Non-Isocyanide MCRs: The Biginelli reaction can be adapted using the pyrimidine aldehyde derivatives (obtained via SNAr or formylation) as the carbonyl component with β-ketoesters and urea/thiourea, generating dihydropyrimidinone (DHPM)-fused pyrimidine libraries under acid catalysis. Similarly, chalcone hybrids are synthesized in situ via Claisen-Schmidt condensations between pyrimidine-bearing acetophenone derivatives (from SNAr) and aromatic aldehydes [3] [10].
Table 2: MCR Approaches Incorporating 4,6-Dichloropyrimidine-5-carbonitrile
MCR Type | Key Components | Product Scaffold | Advantages |
---|---|---|---|
Ugi-azide Variation | Pyrimidine, Aldehyde, Amine, HN₃, Isocyanide | Tetrazolo[1,5-a]pyrimidines | High structural complexity; Convergent assembly [7] [9] |
Chalcone Synthesis | 4-(Acetyl)-6-Cl Pyrimidine-5-CN (from SNAr), Aryl Aldehyde | 4,6-Dichloropyrimidinyl Chalcones | Extended conjugation; Anticancer activity [10] |
Biginelli Hybrid | 4/6-Aldehyde Pyrimidine (from SNAr+formylation), β-Ketoester, Urea | Pyrimidine-DHPM Hybrids | Access to privileged medicinal chemistry motifs [3] |
MCRs significantly enhance molecular diversity and complexity from simple precursors, aligning perfectly with high-throughput screening needs in drug discovery. Post-MCR modifications (e.g., cyclizations, SNAr on remaining chloride) further expand the accessible chemical space [7] [9].
Palladium and copper catalysts enable the formation of C–C and C–heteroatom bonds at the C4 and C6 positions, installing aryl, alkenyl, alkynyl, or heteroaryl groups unreachable via SNAr.
Optimization focuses on ligand selection, base, and temperature to minimize homocoupling or reduction byproducts. The electron-withdrawing cyano group enhances oxidative addition rates at Pd(0) but may necessitate careful control of catalyst loading to prevent decomposition [4] [10].
Controlling the order of substitution at C4 versus C6 is paramount for synthesizing asymmetric disubstituted derivatives. The differing electronic environments and steric outcomes dictate strategies.
Target Compound | Step 1 (Position/Conditions) | Step 2 (Position/Conditions) | Key Controlling Factor |
---|---|---|---|
4-(Arylamino)-6-(Aryl)pyrimidine-5-CN | C4: SNAr with ArylNH₂ (DIPEA, RT) | C6: Suzuki with ArylB(OH)₂ (Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O, 85°C) | Electronic (C4 first by SNAr); Sterics/Avoid Pd-amine interaction |
4-(Alkoxy)-6-(Alkylamino)pyrimidine-5-CN | C6: SNAr with RONa (R=Me, Et; 0°C) | C4: SNAr with R'NH₂ (Heat, 50-80°C) | Steric/Temp (Larger OR at C6 first requires lower T) |
4-Chloro-6-(Phenylethynyl)pyrimidine-5-CN | C6: Sonogashira with PhC≡CH (Pd/CuI, Et₃N, RT) | C4: SNAr with Morpholine (DIPEA, RT) | Electronic (C4 more reactive but controlled by stepwise addition) |
Solid-phase synthesis enables rapid parallel synthesis and purification of diverse pyrimidine libraries. The core is typically anchored to a polymeric support via one halogen (usually C6), followed by solution-phase SNAr or cross-coupling at the more reactive C4 position, on-resin modification (e.g., reduction of nitrile, amidation), and finally cleavage.
Automated platforms integrate these steps, significantly accelerating the exploration of structure-activity relationships (SAR) for targets like kinases or oncogenic proteins. Purification involves simple filtration and washing, minimizing losses associated with traditional chromatography [7] [10].
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7